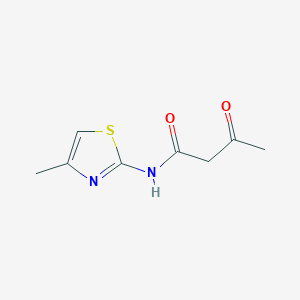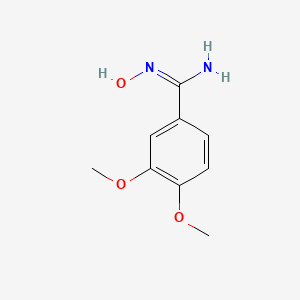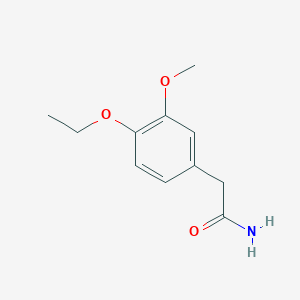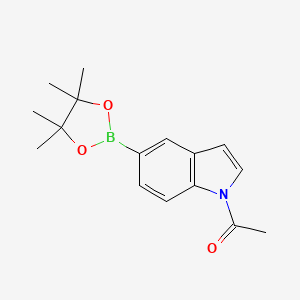![molecular formula C32H25NO3 B12050851 2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate CAS No. 355826-74-3](/img/structure/B12050851.png)
2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by its unique structure, which includes a quinoline ring system substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using appropriate carboxylic acids and alcohols.
Substitution Reactions: The phenylethyl and biphenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate
- 1-Methyl-2-oxo-2-phenylethyl 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxylate
- 1-Methyl-2-oxo-2-phenylethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate
Uniqueness
2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
355826-74-3 |
|---|---|
Fórmula molecular |
C32H25NO3 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
phenacyl 8-methyl-2-[4-(4-methylphenyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C32H25NO3/c1-21-11-13-23(14-12-21)24-15-17-25(18-16-24)29-19-28(27-10-6-7-22(2)31(27)33-29)32(35)36-20-30(34)26-8-4-3-5-9-26/h3-19H,20H2,1-2H3 |
Clave InChI |
NWFGEBTVLJYPFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=C3)C(=O)OCC(=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)

![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)



![5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B12050819.png)
![3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12050849.png)


![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)
